![molecular formula C15H13N3O4S B2988397 ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 302936-36-3](/img/structure/B2988397.png)
ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic compound that is a derivative of pyrimidine . Pyrimidines are key structural fragments of many antiviral agents . The compound seems to involve a Dimroth rearrangement, which is an isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Synthesis Analysis
The synthesis of such compounds often involves the Dimroth rearrangement . This rearrangement can be catalyzed by acids, bases (alkali), and is accelerated by heat or light . The specific route by which the Dimroth rearrangement takes place depends on many factors, but in general, three fundamentally different stages can be identified: 1) formation of an adduct by an attack of the heterocyclic ring by a nucleophile, 2) electrocyclic ring opening in the adduct followed by rotation around the single bond, and 3) closure of the ring with the participation of other structural units .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of this compound . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Scientific Research Applications
Synthesis of Spirocyclic Compounds
This compound is utilized in the synthesis of spirocyclic compounds, particularly spiro[furan-2,3′-indoline]-3-carboxylate derivatives . These derivatives are synthesized using ionic liquid catalysts and have shown promising results in yields and efficiency . The spirocyclic compounds have significant potential in pharmaceuticals due to their complex molecular architecture which can interact with various biological targets.
Multicomponent Synthesis of Heterocycles
The compound serves as a key ingredient in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core . These heterocycles are of great interest due to their diverse biological activities and potential use in medicinal chemistry for the development of new therapeutic agents.
Liquid Crystal Research
In the field of materials science, particularly in the study of liquid crystals, this compound is used to synthesize new furan liquid crystal derivatives . These derivatives exhibit unique mesomorphic and electrical properties, making them suitable for applications in display technologies and optoelectronic devices.
Enamine Chemistry
The compound is pivotal in enamine chemistry, where it acts as an electrophilic substrate due to its C=C double bond . This property is exploited in various functionalization reactions, leading to the creation of new ligands with potential antitumor, anti-inflammatory, and antibacterial activities .
Organic Synthesis and Functionalization
The compound’s structure allows for its use in organic synthesis, serving as a platform for the construction of polyheterocyclic compounds containing various heterocycles. Its reactivity enables the synthesis of complex molecules that can be used as multifunctional substrates in the creation of new drugs .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, such as this compound, are key structural fragments of antiviral agents . They have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
It is known that the dimroth rearrangement, a common process in many nitrogen-containing heterocyclic systems, plays a significant role in the action of pyrimidine derivatives . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biological pathways due to their wide range of biological activities .
Result of Action
It is known that pyrimidine derivatives can exhibit various biological activities, which suggests that they can have multiple effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the Dimroth rearrangement, which plays a significant role in the action of pyrimidine derivatives, is catalyzed by acids and bases, and is accelerated by heat or light . Other factors that can affect the course of the Dimroth rearrangement, and thus the action of the compound, include the degree of aza-substitution in rings, the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .
properties
IUPAC Name |
ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-3-21-15(20)12-9(2)11-13(23-12)16-8-18(14(11)19)17-7-10-5-4-6-22-10/h4-8H,3H2,1-2H3/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPAMQFTKFMNNB-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[(E)-furan-2-ylmethylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2988315.png)


![N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2988319.png)
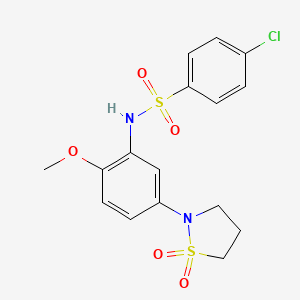
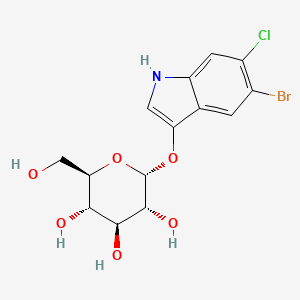

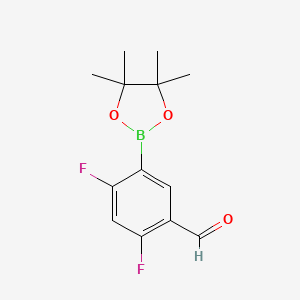
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2988329.png)

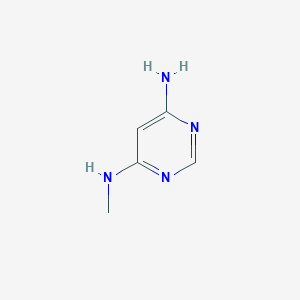
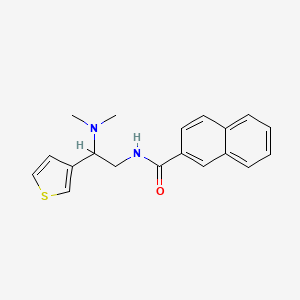
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2988334.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2988336.png)